molecular formula C11H11N3O3 B11788965 3-(4-Ethoxyphenyl)-4-nitro-1H-pyrazole

3-(4-Ethoxyphenyl)-4-nitro-1H-pyrazole

Cat. No.: B11788965
M. Wt: 233.22 g/mol
InChI Key: SYUBWZTXJYODKX-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-4-nitro-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethoxyphenylhydrazine with 4-nitroacetophenone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Sodium ethoxide or other strong bases.

    Cyclization: Acidic or basic conditions depending on the desired product.

Major Products Formed

    Reduction: 3-(4-Aminophenyl)-4-nitro-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

3-(4-Ethoxyphenyl)-4-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(4-Ethoxyphenyl)-4-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.

Uniqueness

3-(4-Ethoxyphenyl)-4-nitro-1H-pyrazole is unique due to the presence of both an ethoxy group and a nitro group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-4-nitro-1H-pyrazole

InChI

InChI=1S/C11H11N3O3/c1-2-17-9-5-3-8(4-6-9)11-10(14(15)16)7-12-13-11/h3-7H,2H2,1H3,(H,12,13)

InChI Key

SYUBWZTXJYODKX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

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